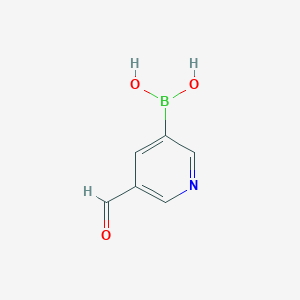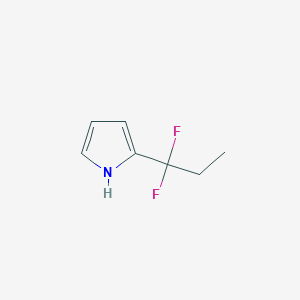
4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “4-(1,1-Difluoroethyl)-1-fluoro-”, the InChI code is "1S/C9H6F6/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, density, and other factors. For a similar compound, “4-(1,1-Difluoroethyl)-1-fluoro-”, the molecular weight is 228.14 .Scientific Research Applications
Organometallic Chemistry and Catalysis
One significant application of partially fluorinated benzenes like 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene is in organometallic chemistry and catalysis. These compounds serve as versatile solvents for organometallic reactions and transition-metal-based catalysis. Their fluorine substituents decrease their ability to donate π-electron density, making them weakly binding to metal centers. This property allows these compounds to be used as non-coordinating solvents or readily displaced ligands in various chemical reactions, providing a broad scope for synthetic applications (Pike, Crimmin, & Chaplin, 2017).
Fluorination Techniques
Another crucial application area is in the development of new fluorination techniques, which are essential for synthesizing a wide range of organic compounds, including pharmaceuticals and agrochemicals. For instance, a practical and convenient method for fluorinating 1,3-dicarbonyl compounds involves the direct use of aqueous hydrofluoric acid, highlighting the relevance of fluorination reactions in modern organic synthesis (Kitamura, Kuriki, Morshed, & Hori, 2011).
Material Sciences
In material sciences, compounds like 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene can lead to the synthesis of novel materials. For example, hyperbranched poly(arylene ether)s with high molecular weight and excellent thermal stability have been synthesized from a trifluoromethyl-activated trifluoro monomer, demonstrating the role of such compounds in the development of advanced polymers with significant industrial applications (Banerjee, Komber, Häussler, & Voit, 2009).
Environmental Applications
In environmental applications, the degradation of compounds like difluorobenzenes has been studied for bioremediation purposes. Microbial strains capable of degrading such compounds offer potential solutions for treating industrial waste and mitigating environmental pollution (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety And Hazards
properties
IUPAC Name |
4-(1,1-difluoroethyl)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-7(5-8(6)10)9(2,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDDLAXSGOTLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)




